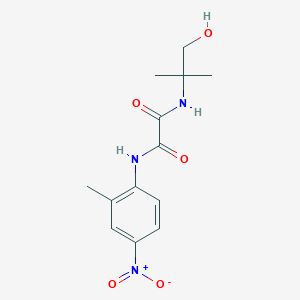

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-8-6-9(16(20)21)4-5-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMFYDNTBRYYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-nitroaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxy-2-methylpropan-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have indicated that compounds with oxalamide linkages can exhibit cytotoxic effects against various cancer cell lines. For instance, research involving N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide has shown promising results in inhibiting the proliferation of breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes associated with metabolic pathways, potentially offering therapeutic benefits for diseases characterized by dysregulated metabolism. For example, it has been investigated for its ability to inhibit proteases involved in cancer progression.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. Its effectiveness in disrupting bacterial cell wall synthesis makes it a candidate for developing new antibiotics.

Material Science Applications

-

Polymer Chemistry :

- The oxalamide structure can be utilized in synthesizing new polymeric materials with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polyamide matrices to improve their performance in high-temperature applications.

-

Coatings and Adhesives :

- Due to its chemical stability and adhesion properties, this compound is being explored as a component in advanced coatings and adhesives that require durability and resistance to environmental degradation.

Agricultural Research Applications

- Pesticide Development :

- The compound's potential as a pesticide is under investigation, particularly for its ability to disrupt specific metabolic pathways in pests. Its selective action could lead to the development of environmentally friendly pest control agents.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's mechanism of inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research assessing the antimicrobial properties of this compound against multiple bacterial strains revealed promising results, indicating its potential application in developing new antimicrobial agents for clinical use.

Mechanism of Action

The mechanism of action of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrophenyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

N-(4-methylphenyl)oxalamide: Similar structure but lacks the nitro group, leading to different chemical reactivity and applications.

Uniqueness

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to the presence of both hydroxy and nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.

Biological Activity

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxalamide structure, which is known for its diverse biological activities. The presence of a nitrophenyl group is significant as it often contributes to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.28 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, it was found to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators. Further studies are required to elucidate the specific pathways involved.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : The compound inhibits NF-kB signaling pathways, which are critical for the expression of various pro-inflammatory cytokines.

- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage.

- Cell Cycle Regulation : It may affect cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to reduced proliferation in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Inflammation : A study published in 2021 demonstrated that treatment with this compound reduced LPS-induced inflammation in RAW 264.7 cells by decreasing NO and PGE2 levels significantly .

- Antioxidant Study : Research highlighted its ability to protect against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cancer Cell Line Study : Investigations into its effects on various cancer cell lines revealed that it could induce apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with preparation of intermediates like substituted anilines or hydroxyalkylamines. For example, oxalamide derivatives are often synthesized via coupling reactions between oxalyl chloride and amines under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification is achieved using High Performance Liquid Chromatography (HPLC) to isolate stereoisomers and remove by-products. Reaction yields can vary (e.g., 36–53% for analogous compounds), necessitating optimization of stoichiometry and temperature .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d6 at 50°C) resolve stereochemistry and confirm functional groups, such as the hydroxypropyl and nitrophenyl moieties .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., APCI+ mode) and detects impurities. For example, a compound with calculated m/z 478.14 showed a detected value of 479.12 (M+H⁺) .

- HPLC : Assesses purity (≥90% for research-grade material) and separates diastereomers .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screening should include:

- Antiviral Activity : Cell-based assays targeting viral entry inhibition (e.g., HIV CD4-binding site inhibition, as seen in structurally related oxalamides) .

- Cytotoxicity Assays : MTT or resazurin-based tests to determine IC₅₀ values in cancer cell lines .

- Antimicrobial Susceptibility Testing : Broth microdilution to assess MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and minimize by-products?

- Methodological Answer :

- Catalyst Selection : Use palladium or copper catalysts for coupling reactions to enhance regioselectivity .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amine-oxalyl chloride coupling .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Example Data :

| Step | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Amine coupling | None | THF | 36% | |

| Reductive amination | Pd/C | MeOH | 53% |

Q. How should discrepancies in NMR or LC-MS data be addressed during structural elucidation?

- Methodological Answer :

- Stereoisomer Analysis : Use chiral HPLC or NOESY NMR to distinguish enantiomers/diastereomers. For example, a 1:1 stereoisomer mixture required elevated NMR temperatures (50°C) to resolve splitting .

- Impurity Profiling : LC-MS/MS identifies degradation products (e.g., hydrolysis of the oxalamide bond) .

- Dynamic Effects : Variable-temperature NMR resolves conformational exchange broadening .

Q. What strategies are effective for structure-activity relationship (SAR) studies of oxalamide derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., nitro → methoxy groups) and compare bioactivity. For example, fluorophenyl derivatives showed enhanced target binding over chlorophenyl analogs .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HIV gp120 .

- Key Structural Comparisons :

| Compound | Substituent | Bioactivity (IC₅₀) |

|---|---|---|

| Analog A | 4-Nitrophenyl | 0.5 µM (HIV) |

| Analog B | 4-Methoxyphenyl | >10 µM |

Q. What methodologies are recommended for studying target protein interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme-inhibitor interactions) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Crystallography : Co-crystallization with target proteins (e.g., cytochrome P450) reveals binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.